1H-Benzotriazole, 4,5,6,7-tetrahydro-

Catalog No.
S3344358
CAS No.
6789-99-7
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole, 4,5,6,7-tetrahydro-

CAS Number

6789-99-7

Product Name

1H-Benzotriazole, 4,5,6,7-tetrahydro-

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazole

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9)

InChI Key

CKRLKUOWTAEKKX-UHFFFAOYSA-N

SMILES

C1CCC2=NNN=C2C1

Canonical SMILES

C1CCC2=NNN=C2C1

Description

The exact mass of the compound 1H-Benzotriazole, 4,5,6,7-tetrahydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzotriazole, 4,5,6,7-tetrahydro- is a nitrogen-containing heterocyclic compound characterized by a triazole ring fused to a benzene ring. Its molecular formula is C6H9N3, and it has a molecular weight of approximately 123.159 g/mol . The compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. It is primarily recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis.

. They can act as:

  • Nucleophiles: The nitrogen atoms in the triazole ring can participate in nucleophilic substitutions.
  • Leaving Groups: They are often used as effective leaving groups in acylation reactions due to their stability .
  • Synthetic Auxiliaries: The compound can facilitate various synthetic pathways, including the formation of new carbon-nitrogen bonds .

Reactions involving 1H-benzotriazole often include alkylation and acylation processes, where it serves as a catalyst or reagent to enhance reaction efficiency.

1H-Benzotriazole and its derivatives exhibit a range of biological activities:

  • Antimicrobial Properties: Studies have shown that benzotriazole derivatives possess significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Bacillus subtilis .
  • Inhibition of Protein Kinases: Compounds like 4,5,6,7-tetrabromo-1H-benzotriazole serve as ATP-competitive inhibitors of protein kinase CK2, indicating potential therapeutic applications in cancer treatment .
  • Antioxidant Activity: Some derivatives demonstrate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring .
  • Alkylation and Acylation: These methods can introduce various substituents onto the benzotriazole structure, enhancing its reactivity and biological profile .
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of benzotriazole derivatives from simpler organic compounds.

1H-Benzotriazole, 4,5,6,7-tetrahydro-, has several notable applications:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.
  • Organic Synthesis: The compound serves as an important building block in organic chemistry for synthesizing more complex molecules .
  • Corrosion Inhibitors: Benzotriazoles are often employed in formulations to protect metals from corrosion due to their ability to form stable complexes with metal ions .

Research indicates that 1H-benzotriazole compounds interact with various biological targets:

  • Binding Affinity Studies: Differential Scanning Fluorimetry has been used to assess the binding affinities of benzotriazole derivatives to protein targets such as CK2α. These studies reveal insights into the thermodynamics of binding and potential therapeutic efficacy .
  • Mechanistic Studies: Investigations into the mechanisms of action highlight the role of hydrophobic interactions and hydrogen bonding in the binding processes .

Several compounds share structural similarities with 1H-benzotriazole, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
4,5-Dihydro-1H-benzotriazoleDihydrobenzotriazoleExhibits lower toxicity; potential drug candidate
4,5,6-Tribromo-1H-benzotriazoleTribromobenzotriazoleStronger inhibitor of protein kinases
4,5-Diiodo-1H-benzotriazoleDiiodobenzotriazoleEnhanced binding affinity for certain proteins
4,5,6-Trihydro-1H-benzimidazoleBenzimidazole derivativeAntimicrobial activity; used in drug formulations

The uniqueness of 1H-benzotriazole lies in its specific structural arrangement and the resulting biological activities that differ from these similar compounds. Its ability to act as both a synthetic auxiliary and a bioactive agent sets it apart in research and application contexts.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (98.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6789-99-7

Wikipedia

1H-Benzotriazole, 4,5,6,7-tetrahydro-

General Manufacturing Information

1H-Benzotriazole, 4,5,6,7-tetrahydro-: ACTIVE

Dates

Modify: 2023-07-26

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